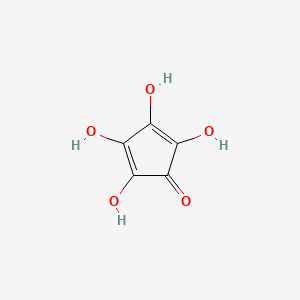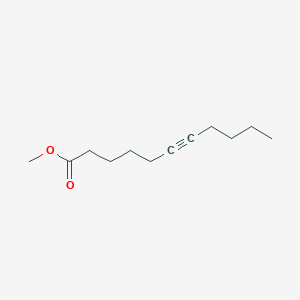
Methyl undec-6-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl undec-6-ynoate is an organic compound with the molecular formula C12H20O2. It is an ester derived from undec-6-ynoic acid and methanol. This compound is characterized by the presence of an alkyne group at the sixth carbon position and a methyl ester group at the terminal end. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl undec-6-ynoate can be synthesized through the esterification of undec-6-ynoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is followed by purification through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl undec-6-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as selenium dioxide and tert-butyl hydroperoxide.
Reduction: Reduction of the alkyne group can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of methyl undecanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Methyl 9-oxo-undec-10-ynoate, 9-hydroxy-undec-10-ynoate.
Reduction: Methyl undecanoate.
Substitution: Various amides and esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl undec-6-ynoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules. Its alkyne group allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases.
Medicine: this compound derivatives are investigated for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of methyl undec-6-ynoate in chemical reactions involves the activation of the alkyne and ester functional groups. The alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. In biological systems, the compound is hydrolyzed by esterases to release undec-6-ynoic acid and methanol, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl undec-10-ynoate: Similar structure but with the alkyne group at the tenth carbon position.
Methyl octadec-9-ynoate: A longer carbon chain with the alkyne group at the ninth position.
Methyl octadeca-6,8-diynoate: Contains two alkyne groups at the sixth and eighth positions.
Uniqueness
Methyl undec-6-ynoate is unique due to the specific positioning of the alkyne group at the sixth carbon, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
54299-00-2 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
methyl undec-6-ynoate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-5,8-11H2,1-2H3 |
Clé InChI |
ZYOPYLVAERXFIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


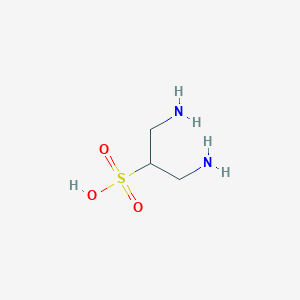

![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)
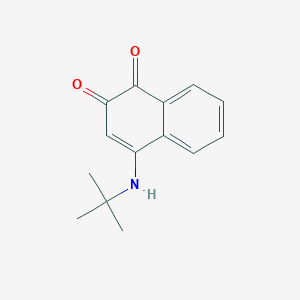
![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)
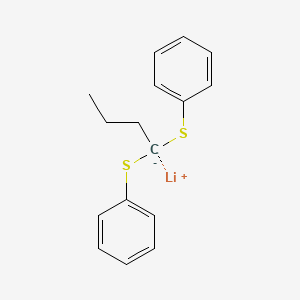

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)

![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
